3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-acetamido-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H22N4O3S/c1-13-21(18-11-17(30-4)8-9-20(18)27(13)3)19-12-31-23(25-19)26-22(29)15-6-5-7-16(10-15)24-14(2)28/h5-12H,1-4H3,(H,24,28)(H,25,26,29) |
InChI Key |
ZTKKKOVWUXUNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Synthetic Steps and Yields
Optimization and Challenges
- Regioselectivity in Indole Synthesis: The Fischer indole synthesis requires precise control of acid concentration and temperature to avoid byproducts.
- Thiazole Ring Stability: The Hantzsch reaction’s yield is sensitive to the purity of the α-bromo ketone; recrystallization from hexane/ethyl acetate improves intermediate quality.
- Coupling Efficiency: Use of coupling agents like HATU or EDCI/HOBt may enhance yields compared to traditional acyl chloride methods.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Chemical Reactions Analysis
Types of Reactions
3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Backbones
Key structural analogues and their differentiating features are summarized below:
Substituent Effects on Bioactivity
- Indole Modifications : The 5-methoxy-1,2-dimethyl group on the indole (target compound vs. Y040-8890) may enhance metabolic stability compared to simpler indoles (e.g., 2-methylindole in ).
- Thiazole Functionalization : Chloro- or fluorophenyl substitutions () improve electrophilicity and enzyme binding, whereas methyl groups () optimize steric compatibility .
Biological Activity
The compound 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from acetylated isatin derivatives and indole-bearing hydrazides. The reaction conditions often include refluxing in polar solvents such as acetonitrile. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the synthesized compounds.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of related compounds in the same class. For instance, compounds derived from similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Diameter of Inhibition Zone (mm) |
|---|---|---|
| 5c | Staphylococcus aureus | 21 |
| 5h | Bacillus subtilis | 22 |
These results indicate that modifications in the molecular structure can enhance antimicrobial activity, suggesting that the compound may exhibit similar properties .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of the compound with various biological targets. The docking simulations typically focus on proteins associated with bacterial cell wall synthesis and other critical pathways. For instance, docking studies involving antibacterial targets (PDB IDs: 4DH6 for antibacterial and 1EA1 for antifungal) reveal promising interactions that could explain the observed biological activities .
Study on Antifungal Activity
A notable study investigated the antifungal properties of related compounds against common fungal pathogens. The results indicated that certain derivatives exhibited significant inhibition of fungal growth, supporting the hypothesis that structural modifications can lead to enhanced antifungal activity.
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory potential of compounds with similar structures. For example, derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds could exert therapeutic effects in inflammatory diseases .
The biological activity of 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or proliferation.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
- Modulation of Immune Responses : By influencing cytokine production, these compounds may modulate immune responses, providing therapeutic benefits in inflammatory conditions.
Q & A
Q. What synthetic protocols are recommended for preparing 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the indole-thiazole core by coupling 5-methoxy-1,2-dimethylindole derivatives with thiazole precursors under reflux conditions in ethanol or acetic acid, as described for analogous thiazole-indole hybrids .
- Step 2 : Acetylation of the amine group using acetic anhydride or acetyl chloride in pyridine or DMF .
- Step 3 : Final coupling of the benzamide moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Purity should be monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by melting point analysis .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare experimental H/C NMR chemical shifts with computational predictions (e.g., DFT/B3LYP) to confirm bond angles and electronic environments .
- IR Spectroscopy : Identify characteristic peaks (e.g., amide C=O stretch at ~1650–1700 cm, indole N-H at ~3400 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions in the thiazole-amide region) .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical spectral data be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or intermolecular interactions. Strategies include:
- Solvent Correction : Re-run NMR in deuterated DMSO or CDCl to match computational solvent models .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in the indole-thiazole junction .
- DFT Refinement : Optimize theoretical calculations with higher basis sets (e.g., 6-311++G**) to account for dispersion forces .
Q. What in vitro models are optimal for evaluating this compound’s anticancer activity?
- Methodological Answer : Prioritize assays that reflect thiazole-indole bioactivity:
- MTT Assay : Test cytotoxicity against human cancer lines (e.g., MCF-7, HepG2) with IC determination .
- Enzyme Inhibition : Screen for PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, a target of structurally related nitazoxanide derivatives .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
Q. How do intermolecular interactions influence the compound’s stability and bioavailability?
- Methodological Answer : Stability is governed by:
- Crystal Packing : Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (observed in thiazole-amide derivatives) enhance thermal stability .
- Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict membrane permeability. Modify substituents (e.g., methoxy groups) to balance solubility and absorption .
Data Analysis and Optimization
Q. What computational tools are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with:
- PFOR Enzyme : Use PDB ID 1PFE as a template, focusing on the thiazole-amide region’s hydrogen-bonding potential .
- Kinase Targets : Dock against EGFR (PDB ID 1M17) to assess indole-mediated hydrophobic interactions .
Validate results with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can reaction yields be optimized during large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 4 hours under reflux) while maintaining yields >80% .
- Catalyst Screening : Test Pd/C or CuI for coupling steps; triethylamine enhances amidation efficiency .
- Workflow Automation : Use inline FTIR or HPLC to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
